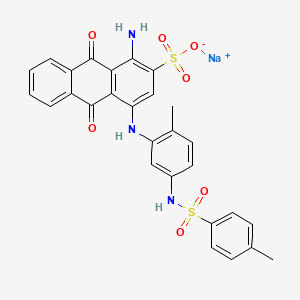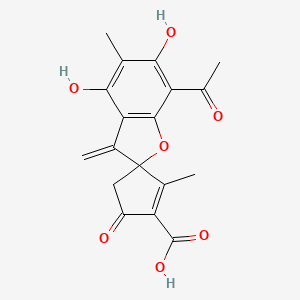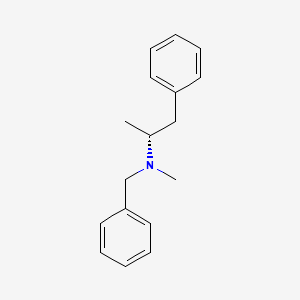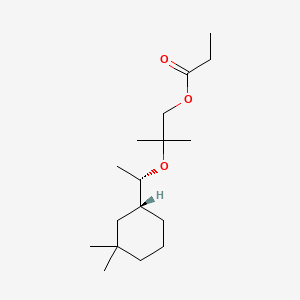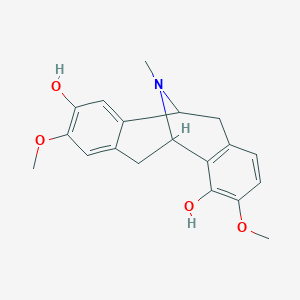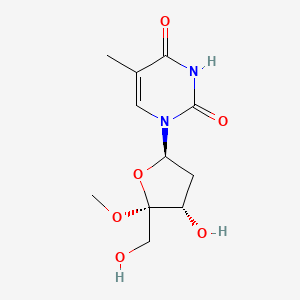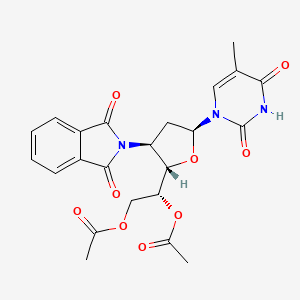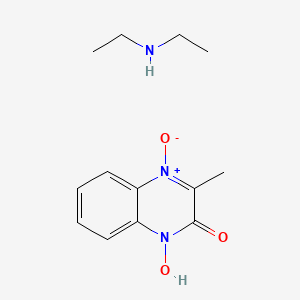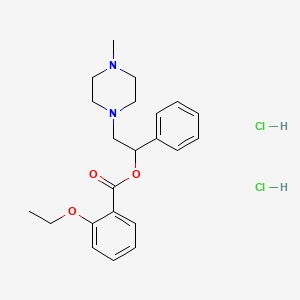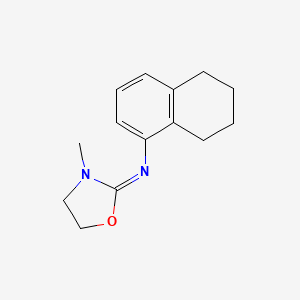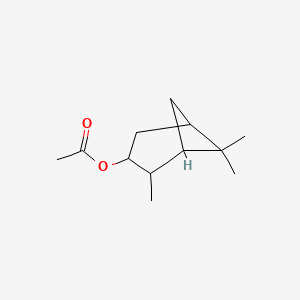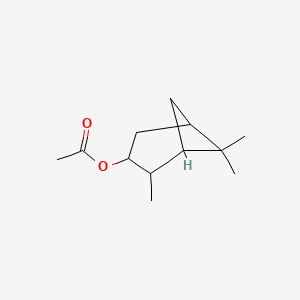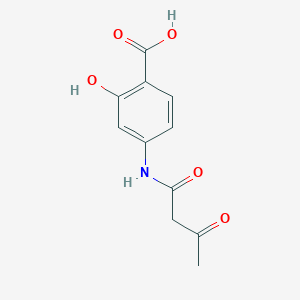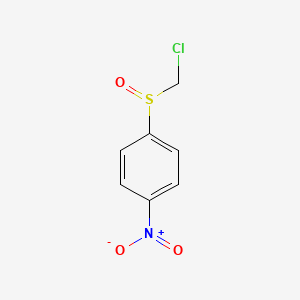
1-(Chloromethanesulfinyl)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 202831 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often studied for its role in chemical reactions, its synthesis methods, and its applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 202831 involves several steps, each requiring specific conditions and reagents. The exact synthetic route can vary, but typically involves the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of NSC 202831.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Catalysts may be used to facilitate the reactions.
Purification: After the initial synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to ensure the desired purity and composition.
Industrial Production Methods
In an industrial setting, the production of NSC 202831 is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring that the process is cost-effective and efficient. Industrial production methods may include continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
NSC 202831 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one functional group in the compound is replaced by another, often through the use of specific reagents and catalysts.
Common Reagents and Conditions
The reactions involving NSC 202831 typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Catalysts: Catalysts like palladium on carbon, platinum, and nickel may be employed to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
NSC 202831 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: In biological research, NSC 202831 is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential use in drug development and as a treatment for various diseases.
Industry: NSC 202831 is used in the production of materials and chemicals, contributing to advancements in manufacturing and technology.
Mechanism of Action
The mechanism of action of NSC 202831 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. This can result in various biological effects, such as changes in gene expression, protein synthesis, and metabolic pathways.
Comparison with Similar Compounds
NSC 202831 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
NSC 202830: Another compound with a similar structure but different functional groups, leading to distinct chemical and biological properties.
NSC 202832: A related compound that may share some applications but differs in its reactivity and mechanism of action.
The uniqueness of NSC 202831 lies in its specific chemical structure and the resulting properties, which make it suitable for particular applications in research and industry.
Properties
CAS No. |
7205-95-0 |
|---|---|
Molecular Formula |
C7H6ClNO3S |
Molecular Weight |
219.65 g/mol |
IUPAC Name |
1-(chloromethylsulfinyl)-4-nitrobenzene |
InChI |
InChI=1S/C7H6ClNO3S/c8-5-13(12)7-3-1-6(2-4-7)9(10)11/h1-4H,5H2 |
InChI Key |
VZKXFNMXBJWQKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



